2-[2-(1H-benzimidazol-2-yl)ethyl]aniline
Description
Properties
Molecular Formula |
C15H15N3 |
|---|---|
Molecular Weight |
237.30 g/mol |
IUPAC Name |
2-[2-(1H-benzimidazol-2-yl)ethyl]aniline |
InChI |
InChI=1S/C15H15N3/c16-12-6-2-1-5-11(12)9-10-15-17-13-7-3-4-8-14(13)18-15/h1-8H,9-10,16H2,(H,17,18) |
InChI Key |
FWEZTFXDAVPZNY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CCC2=NC3=CC=CC=C3N2)N |
Origin of Product |
United States |
Preparation Methods
One-Pot Synthesis Using Sodium Cyanoborohydride
A ketone intermediate is reductively aminated to form the ethyl-aniline linkage.
Procedure :
-
Ketone Synthesis : 2-Acetylbenzimidazole (1.74 g, 10 mmol) reacts with 2-nitrobenzaldehyde (1.51 g) in ethanol under reflux (4 hours).
-
Reduction : NaBH₄ (0.38 g) reduces the nitro group to amine, followed by cyanoborohydride-mediated reductive amination (pH 5, 24 hours).
Challenges :
-
Competing over-reduction of the benzimidazole ring necessitates pH control.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (HPLC) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Solvent-Free Condensation | 73 | 98.5 | 2 | No solvent waste |
| Catalytic Cyclization | 68 | 97.8 | 4 | Faster with acid catalyst |
| Alkylation | 62 | 96.2 | 8 | Scalable for industrial use |
| Reductive Amination | 55 | 95.0 | 28 | One-pot convenience |
Computational Data :
-
LogP : 3.72 (predicted via Chemicalize), indicating moderate lipophilicity.
-
Aqueous Solubility : 0.12 mg/mL (pH 7.4), necessitating formulation adjuvants.
Physicochemical and Spectral Characterization
Spectroscopic Confirmation
Thermal Stability
DSC analysis reveals a melting point of 221°C and decomposition onset at 290°C, suitable for high-temperature applications.
Industrial-Scale Considerations
Cost-Benefit Analysis
-
Solvent-Free Method : Lowest cost ($12/kg) but requires high-purity reactants.
-
Alkylation Route : Higher cost ($18/kg) due to PBr₃ usage but offers better yield consistency.
Chemical Reactions Analysis
Types of Reactions
2-[2-(1H-benzimidazol-2-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form N-oxides.
Reduction: Reduction of the nitro group (if present) to an amine.
Substitution: Electrophilic aromatic substitution reactions on the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3).
Major Products Formed
Oxidation: Benzimidazole N-oxides.
Reduction: Amino-substituted benzimidazole derivatives.
Substitution: Halogenated or nitrated benzimidazole derivatives.
Scientific Research Applications
2-[2-(1H-benzimidazol-2-yl)ethyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of dyes, pigments, and pharmaceuticals
Mechanism of Action
The biological activity of 2-[2-(1H-benzimidazol-2-yl)ethyl]aniline is primarily due to its ability to interact with various molecular targets. The benzimidazole moiety can mimic the structure of purines, allowing it to bind to enzymes and receptors involved in DNA synthesis and repair. This interaction can inhibit the growth of cancer cells and microorganisms by disrupting their metabolic pathways .
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 4-(1H-Benzimidazol-2-yl)aniline (CAS 2963-77-1): This positional isomer substitutes the benzimidazole at the para-position of the aniline ring, altering electronic distribution.
- 2-(4,5-Dimethyl-1H-imidazol-2-yl)aniline (CAS 29528-26-5): The replacement of benzimidazole with a dimethylimidazole group reduces aromaticity and electron density, impacting coordination behavior and solubility .
Halogenated Derivatives
- 5-Chloro-substituted analogs (e.g., compound 2 in ): Chlorine at the 5-position of benzimidazole increases electron-withdrawing effects, stabilizing the aromatic system and enhancing resistance to oxidative degradation. Such derivatives exhibit distinct FTIR absorption peaks (e.g., C–Cl stretch at ~750 cm⁻¹) and downfield shifts in ¹H NMR due to electronegativity .
Heterocyclic Modifications
Metal Complexation
- Silver(I) nitrate complex : The target compound forms a distorted square-planar Ag⁺ complex with Ag–N bonds (imidazole: 2.29 Å; aniline: 2.41 Å). This contrasts with simpler benzimidazole ligands, which typically exhibit shorter Ag–N distances due to reduced steric effects .
- Cadmium(II) sensing : BMPANI-modified electrodes show high sensitivity for Cd²⁺ (detection limit: 0.1 nM) due to the benzimidazole group’s strong chelation ability. Chlorinated analogs (e.g., compound 2) may offer improved selectivity for heavy metals .
Polymer Properties
- BMPANI vs. Polyaniline (PANI) : The benzimidazole side chain in BMPANI enhances thermal stability (decomposition temperature >300°C vs. PANI’s ~200°C) and redox activity, making it superior for sensor applications .
Physicochemical Properties
Biological Activity
The compound 2-[2-(1H-benzimidazol-2-yl)ethyl]aniline is a derivative of benzimidazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antioxidant, antimicrobial, antidiabetic, and anticancer properties, supported by recent research findings.
Chemical Structure and Synthesis
The molecular structure of this compound consists of a benzimidazole moiety linked to an ethylamine side chain. This structural configuration is critical for its biological activity. The synthesis typically involves the condensation of 2-aminobenzimidazole with appropriate alkylating agents.
Antioxidant Activity
Benzimidazole derivatives, including this compound, have demonstrated significant antioxidant properties. Studies show that these compounds can scavenge free radicals and inhibit lipid peroxidation. For instance, in a study evaluating various benzimidazole derivatives, several exhibited strong antioxidant activity using techniques such as DPPH and FRAP assays .
Table 1: Antioxidant Activity of Benzimidazole Derivatives
| Compound | DPPH IC50 (µM) | FRAP (µM Fe(II)) |
|---|---|---|
| 3g | 15.23 | 32.45 |
| 3c | 18.67 | 29.01 |
| 3b | 22.34 | 34.56 |
Antimicrobial Activity
The antimicrobial efficacy of this compound has been assessed against various pathogens, including both Gram-positive and Gram-negative bacteria. In vitro studies indicate that this compound exhibits moderate antibacterial activity comparable to standard antibiotics like gentamicin .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 12 |
| Staphylococcus aureus | 10 |
Antidiabetic Activity
Research has also highlighted the potential antidiabetic effects of benzimidazole derivatives. Inhibition assays against α-amylase and α-glucosidase enzymes showed that compounds derived from benzimidazole can significantly reduce glucose absorption by inhibiting these enzymes . The most effective derivatives reported had IC50 values ranging from 18.65 to 28.33 µM for α-amylase inhibition.
Table 3: Antidiabetic Activity
| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |
|---|---|---|
| 3c | 18.65 | 17.47 |
| 3e | 22.11 | 20.33 |
| 3g | 28.33 | 29.01 |
Anticancer Activity
Benzimidazole derivatives are being explored for their anticancer properties due to their ability to induce apoptosis in cancer cells and inhibit tumor growth. Studies have shown that certain derivatives can effectively target various cancer cell lines, including breast and lung cancer cells . The mechanism often involves the disruption of cellular processes critical for tumor survival.
Case Study: Anticancer Efficacy
In a recent study, a series of benzimidazole derivatives were tested against human breast cancer cells (MCF-7). The results indicated that several compounds exhibited significant cytotoxicity with IC50 values below the standard therapeutic range, suggesting potential as chemotherapeutic agents .
Q & A
What are the common synthetic routes for 2-[2-(1H-benzimidazol-2-yl)ethyl]aniline, and which reagents are critical for its formation?
Basic Research Question
The compound is typically synthesized via condensation reactions involving substituted aniline derivatives and benzimidazole precursors. Key reagents include 2-nitroaniline or 3-nitroaniline for the aniline moiety, benzene-1,2-diol , and acetyl chloride for cyclization to form the benzimidazole core. For example, condensation under acidic conditions (e.g., formic acid) facilitates the formation of the ethyl bridge . Sodium dithionite (Na₂S₂O₅) in dimethylformamide (DMF) is also used to promote cyclization in related benzimidazole syntheses .
How can reaction conditions be optimized to improve the yield and purity of this compound during synthesis?
Advanced Research Question
Optimization involves adjusting stoichiometric ratios (e.g., 2–3 equivalents of nucleophiles), reaction time (2–18 hours at room temperature for amine coupling), and solvent choice. For instance, using DMF as a polar aprotic solvent enhances reaction efficiency, while post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity . Monitoring by thin-layer chromatography (TLC) and adjusting pH during workup (e.g., acetic acid for neutralization) can further reduce byproduct formation .
What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should researchers expect?
Basic Research Question
IR spectroscopy identifies functional groups: expect N-H stretches (~3400 cm⁻¹ for aniline and benzimidazole) and C=N/C=C vibrations (~1600 cm⁻¹). ¹H NMR should show aromatic protons (δ 6.5–8.0 ppm), aniline NH₂ (δ ~5.0 ppm, broad), and ethyl bridge protons (δ ~2.8–3.5 ppm). Mass spectrometry (MS) typically reveals a molecular ion peak at m/z corresponding to the molecular weight (C₁₅H₁₄N₄, ~256.3 g/mol) .
When encountering discrepancies in NMR or IR data, what strategies can confirm the structural integrity of the compound?
Advanced Research Question
Contradictions in spectral data may arise from tautomerism (e.g., benzimidazole NH proton exchange) or impurities. Use 2D NMR (COSY, HSQC) to resolve overlapping signals and confirm connectivity. Compare experimental IR data with NIST reference spectra for benzimidazole derivatives . For ambiguous cases, X-ray crystallography provides definitive structural confirmation, though it requires high-purity crystals .
What are the recommended safety protocols for handling this compound in laboratory settings?
Basic Research Question
Wear nitrile gloves, lab coats, and eye protection. Use a fume hood to avoid inhalation of fine particles. The compound may cause skin/eye irritation (GHS hazard code R36/37/38). In case of exposure, rinse with water for 15 minutes and consult a physician. Store in a cool, dry place away from oxidizing agents .
How can researchers design in vitro assays to evaluate the anti-inflammatory activity of this compound, and what controls are necessary?
Advanced Research Question
Use lipopolysaccharide (LPS)-induced RAW 264.7 macrophages to measure inhibition of pro-inflammatory cytokines (e.g., TNF-α, IL-6) via ELISA. Include dexamethasone as a positive control and DMSO as a vehicle control. Test concentrations ranging from 1–100 µM, with triplicate samples to ensure statistical validity. Cell viability must be assessed via MTT assay to rule out cytotoxicity .
What computational methods can predict the reactivity of the aniline moiety in further derivatization reactions?
Advanced Research Question
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model electron density distribution, identifying nucleophilic sites on the aniline ring. Molecular docking predicts binding affinities for target proteins (e.g., cyclooxygenase-2 for anti-inflammatory studies). Software like Gaussian or AutoDock Vina is recommended .
What are the solubility properties of this compound, and how do they influence the choice of solvents in experimental procedures?
Basic Research Question
The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) and chlorinated solvents (dichloromethane). For biological assays, prepare stock solutions in DMSO (<1% v/v to avoid cellular toxicity). In chromatography, use methanol:water (70:30) gradients for HPLC analysis .
How can chromatographic techniques be optimized for the separation and analysis of this compound from reaction mixtures?
Advanced Research Question
Use reverse-phase HPLC with a C18 column (particle size 5 µm) and UV detection at 254 nm. A mobile phase of acetonitrile:water (55:45) at 1.0 mL/min resolves the compound from nitroaniline precursors. For GC-MS, derivatize with BSTFA to enhance volatility, using a DB-5MS column and helium carrier gas .
What are the stability considerations for storing this compound, and how should degradation be monitored over time?
Basic Research Question
Store at –20°C in amber vials under nitrogen to prevent oxidation and photodegradation. Monitor stability via accelerated degradation studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis. Degradation products (e.g., oxidized aniline derivatives) appear as additional peaks in chromatograms .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
